

# Introduction: The Strategic Value of the Cyclobutane Motif in Modern Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-(Aminomethyl)cyclobutanone hydrochloride

**Cat. No.:** B3034165

[Get Quote](#)

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced pharmacological profiles is relentless. Small, strained carbocycles, particularly the cyclobutane ring, have garnered significant attention for their ability to impart unique three-dimensional conformations and favorable physicochemical properties to drug candidates.<sup>[1]</sup> **3-(Aminomethyl)cyclobutanone hydrochloride** has emerged as a key building block, valued for the structural rigidity and synthetic versatility offered by its strained four-membered ring.<sup>[2]</sup>

This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of **3-(Aminomethyl)cyclobutanone hydrochloride**. We will delve into its commercial availability, critical applications in medicinal chemistry, conceptual synthetic strategies, and essential quality control measures, offering the field-proven insights of a senior application scientist. The strategic incorporation of the cyclobutane moiety can lead to compounds with improved metabolic stability, reduced planarity, and the ability to effectively fill hydrophobic pockets within biological targets.<sup>[1]</sup>

## Physicochemical Properties and Commercial Specifications

**3-(Aminomethyl)cyclobutanone hydrochloride** is typically supplied as a solid with a purity of 97% or greater.<sup>[3][4][5]</sup> It is essential for researchers to be aware of the different CAS numbers cited by various suppliers and to confirm the specific identity of the procured material through analytical characterization.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>10</sub> ClNO	[3][4][6]
Molecular Weight	~135.59 g/mol	[3][4][6]
Appearance	White to off-white solid	[4]
Typical Purity	≥97%	[3][4][5]
Common CAS Numbers	1416323-22-2, 1363382-42-6	[3][4][5][6][7]
IUPAC Name	3-(aminomethyl)cyclobutan-1-one hydrochloride	[3][4]
SMILES	O=C1CC(CN)C1.[H]Cl	[6]

## Commercial Availability and Procurement

A reliable supply of high-purity intermediates is crucial for reproducible research and development. **3-(Aminomethyl)cyclobutanone hydrochloride** is commercially available from several specialized chemical suppliers. The table below summarizes a selection of vendors, highlighting the typical packaging sizes and availability. Pricing is subject to change and should be confirmed directly with the supplier.

Supplier	Catalog Number (Example)	Purity	Available Quantities
Fluorochem	F467774	97%	100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g
AChemBlock	C-2921	97%	1 g, 5 g, 25 g
Appchem	AI68105	N/A	Inquire with supplier
AA BLOCKS	AAB-AA001GML-1g	97%	1 g

Note: This is not an exhaustive list. Researchers should conduct their own due diligence when selecting a supplier.

# Applications in Medicinal Chemistry and Drug Discovery

The utility of **3-(Aminomethyl)cyclobutanone hydrochloride** stems from its unique structure, which serves as a versatile scaffold for constructing complex molecules in various therapeutic areas.<sup>[2]</sup>

## As a Constrained Scaffold for Bioactive Molecules

The puckered nature of the cyclobutane ring provides a defined three-dimensional geometry that can orient pharmacophoric groups in specific vectors. This conformational restriction is a powerful tool for medicinal chemists to enhance binding affinity and selectivity for a target protein.

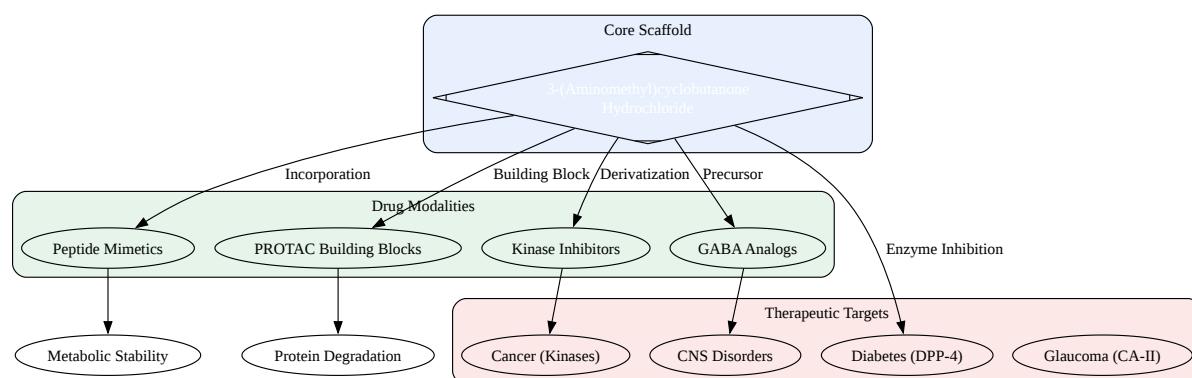
## Key Therapeutic Applications:

- Kinase Inhibitors: The aminomethyl and ketone functionalities can be readily derivatized to target the ATP-binding pockets of kinases, which are crucial targets in cancer therapy.<sup>[8]</sup>
- GABA Analogs: It serves as a precursor for synthesizing analogs of  $\gamma$ -aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system.
- Peptide Mimetics: Incorporation into peptide structures can enhance metabolic stability by shielding amide bonds from enzymatic degradation.<sup>[8]</sup>
- Enzyme Inhibition: The related compound, 3-(Aminomethyl)cyclobutanol hydrochloride, has demonstrated inhibitory activity against several enzymes with therapeutic relevance<sup>[8]</sup>:
  - Aldose Reductase ( $IC_{50} = 2.5 \mu M$ ): Implicated in diabetic complications.
  - Dipeptidyl Peptidase-IV (DPP-4) ( $IC_{50} = 1.8 \mu M$ ): A key target for type 2 diabetes.
  - Carbonic Anhydrase II ( $IC_{50} = 5.0 \mu M$ ): Relevant for glaucoma and epilepsy treatment.

## Emerging Roles in Novel Drug Modalities:

Recent advances have highlighted the use of this scaffold in cutting-edge therapeutic platforms:

- **Proteolysis-Targeting Chimeras (PROTACs):** Cyclobutane-fused amino acids, derived from similar precursors, are being used to synthesize PROTACs.[8] It is also classified as a "Protein Degrader Building Block".[9]
- **Advanced Synthesis:** The core structure is amenable to modern synthetic methods like photocatalyzed [2+2] cycloadditions and Pd-catalyzed C-H arylations, enabling the creation of complex and chiral drug intermediates.[8]



[Click to download full resolution via product page](#)

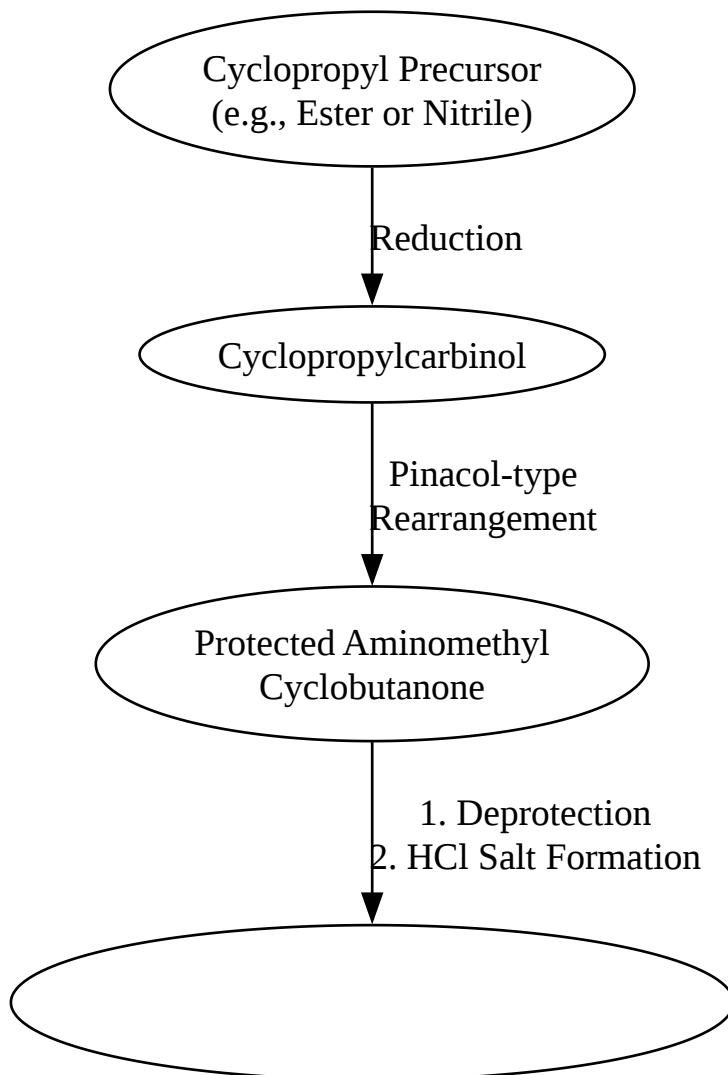
## Conceptual Synthetic Strategies

While specific, proprietary synthesis routes for commercial **3-(Aminomethyl)cyclobutanone hydrochloride** are not publicly detailed, its synthesis can be conceptualized from established methods for creating cyclobutanone rings.[10] The choice of a synthetic route is dictated by factors such as starting material availability, desired stereochemistry, and scalability.

A plausible and widely employed strategy involves the ring expansion of a cyclopropylcarbinol intermediate. This approach offers good control over substitution patterns.

## Illustrative Synthetic Pathway: A Conceptual Overview

The following diagram illustrates a generalized, conceptual pathway. It does not represent a specific, validated protocol but serves to explain the chemical logic.



[Click to download full resolution via product page](#)

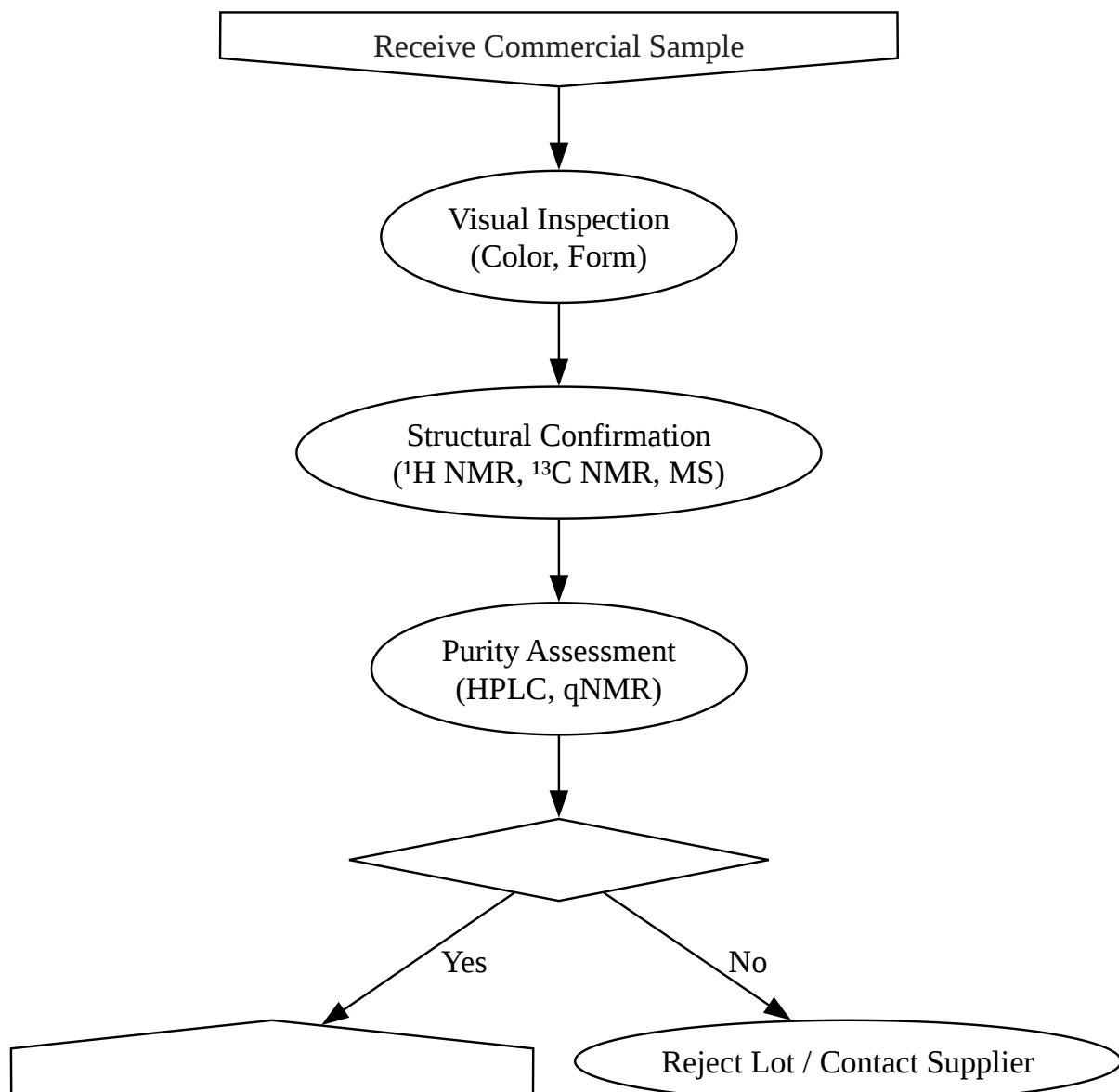
## Experimental Protocol: General Pinacol-Type Rearrangement

The following is a generalized, illustrative protocol for the key ring-expansion step, adapted from literature procedures on similar transformations.[\[10\]](#) This is not a validated protocol for this specific compound and must be adapted and optimized by a qualified chemist.

- **Substrate Preparation:** Dissolve the precursor tertiary vinylic cyclopropyl alcohol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., Nitrogen or Argon).
- **Initiation of Rearrangement:** Cool the solution to a reduced temperature (e.g., 0 °C or -78 °C). Add a Lewis acid or a protic acid (e.g., HCl in an ethereal solution) dropwise to catalyze the rearrangement. The choice of acid and temperature is critical to control selectivity and minimize side reactions.
- **Reaction Monitoring:** Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
- **Workup:** Quench the reaction by carefully adding a basic aqueous solution (e.g., saturated sodium bicarbonate) at low temperature. Allow the mixture to warm to room temperature.
- **Extraction and Purification:** Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic fractions, dry over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

## Analytical Characterization and Quality Control

For any research involving this intermediate, a rigorous quality control (QC) process is non-negotiable to ensure the identity, purity, and consistency of the material. This self-validating system is essential for the integrity of subsequent experimental work.



[Click to download full resolution via product page](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for confirming the chemical structure. The proton spectrum should show characteristic signals for the cyclobutane ring protons and the aminomethyl group.
- Mass Spectrometry (MS): Provides confirmation of the molecular weight.

- High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound.

## Safety, Handling, and Storage

**3-(Aminomethyl)cyclobutanone hydrochloride** is classified as a hazardous substance. Appropriate safety precautions must be observed at all times.

- Hazard Statements[3]:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H318: Causes serious eye damage.
  - H335: May cause respiratory irritation.
- Precautionary Phrases[3]:
  - P260: Do not breathe dust.
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.
  - P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
  - P302+P352: IF ON SKIN: Wash with plenty of water and soap.
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep the container tightly sealed.

## Conclusion

**3-(Aminomethyl)cyclobutanone hydrochloride** is a valuable and commercially accessible building block for drug discovery and development. Its constrained cyclobutane core offers a

strategic advantage for designing molecules with improved pharmacological properties. A thorough understanding of its commercial sources, applications, and the necessary quality control procedures is essential for any research scientist aiming to leverage this potent scaffold in the creation of next-generation therapeutics.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbino.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 3-(Aminomethyl)cyclobutanone hydrochloride 97% | CAS: 1363382-42-6 | AChemBlock [achemblock.com]
- 5. calpaclab.com [calpaclab.com]
- 6. appchemical.com [appchemical.com]
- 7. arctomsci.com [arctomsci.com]
- 8. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Cyclobutanone synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [Introduction: The Strategic Value of the Cyclobutane Motif in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3034165#commercial-availability-of-3-aminomethyl-cyclobutanone-hydrochloride>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)